molecular formula C23H34N4O3 B2670748 N-(2-(2,6-dimethylpiperidin-1-yl)ethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892288-85-6

N-(2-(2,6-dimethylpiperidin-1-yl)ethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2670748
CAS No.: 892288-85-6
M. Wt: 414.55
InChI Key: QZYOHMMGLQCTAQ-UHFFFAOYSA-N
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Description

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in medicinal chemistry due to their wide range of biological activities . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a related compound, ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate, it is a liquid at room temperature .

Scientific Research Applications

Acetylcholinesterase Inhibitors

This compound is part of a class of molecules that have been explored for their potential as acetylcholinesterase inhibitors. For example, research on the synthesis of tacrine-tetrahydroisoquinoline hybrids demonstrates the exploration of chemical derivatives for inhibiting acetylcholinesterase, which is a target for Alzheimer's disease treatment. Such studies highlight the chemical's potential in developing treatments for neurodegenerative diseases (X. Ming, 2011).

Antifolate Thymidylate Synthase Inhibitors

Another significant application is in the domain of antifolate thymidylate synthase inhibitors. These compounds, including variants of the specified chemical, have been synthesized to test their efficacy as inhibitors of thymidylate synthase, a key enzyme for DNA synthesis in cancer cells. This research aims at developing potential anticancer therapies, highlighting the compound's utility in oncology research (P. Marsham et al., 1989).

Antibacterial Agents

The structural analogs of the mentioned compound have been studied for their antibacterial properties. Synthesis and structure-activity relationship studies of different quinolone derivatives, including those with modifications inspired by the core structure of the compound, indicate their potential as novel antibacterial agents. These studies contribute to the ongoing search for new treatments against resistant bacterial infections (T. Miyamoto et al., 1990).

Multidrug Resistance Reversal

Furthermore, derivatives of this chemical scaffold have been evaluated for their ability to reverse multidrug resistance (MDR) in cancer treatments. The studies explore how modifications to the quinazoline structure can influence its ability to interact with P-glycoprotein, a key player in the MDR phenotype, thus enhancing the efficacy of chemotherapeutic agents (F. Hyafil et al., 1993).

Dye-Sensitized Solar Cells

Research on the compound's analogs has also extended to the field of renewable energy, specifically in improving the photoelectric conversion efficiency of dye-sensitized solar cells. This work involves exploring the photophysical and electrochemical properties of related compounds, demonstrating the broad applicability of the chemical's core structure beyond biomedical research (Wenjun Wu et al., 2009).

Safety and Hazards

The safety and hazards of a specific compound would need to be determined through specific studies. MSDS (Material Safety Data Sheet) would provide information on handling, storage, and precautions for safe use .

Future Directions

The future directions in the field of piperidine derivatives involve the development of new synthetic methods and the discovery of new biological activities . This could potentially include the compound you mentioned, but without specific studies or data, it’s difficult to predict.

Properties

IUPAC Name

N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O3/c1-4-5-6-13-27-22(29)19-11-10-18(15-20(19)25-23(27)30)21(28)24-12-14-26-16(2)8-7-9-17(26)3/h10-11,15-17H,4-9,12-14H2,1-3H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYOHMMGLQCTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN3C(CCCC3C)C)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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